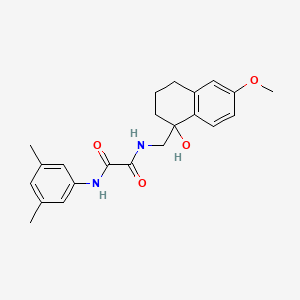
N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(3,5-dimethylphenyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antibacterial, antifungal, anticancer, and antioxidant activities.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C22H26N2O3
- Molecular Weight : 382.5 g/mol
The structure features a dimethylphenyl group and a tetrahydronaphthalene moiety, which are significant for its biological interactions.
1. Antibacterial Activity
Research indicates that oxalamide derivatives exhibit notable antibacterial properties. A study involving various Schiff bases, including oxalamide derivatives similar to the compound , demonstrated effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be significantly lower for oxalamides compared to control compounds, indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Antifungal Activity
The compound has also shown promise in antifungal applications. In vitro assays have demonstrated that oxalamide derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism is thought to involve disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .
3. Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In cell line studies using human cancer cells (e.g., prostate carcinoma), the compound exhibited cytotoxic effects with IC50 values indicating significant potency compared to standard chemotherapeutics . The mechanism of action may involve apoptosis induction and cell cycle arrest.
4. Antioxidant Activity
Antioxidant assays have been conducted to evaluate the ability of this compound to scavenge free radicals. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, it was found that oxalamide derivatives possess substantial antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases .
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study 1 : A derivative with a similar structure was tested against various strains of bacteria and fungi. Results indicated a broad spectrum of activity with MIC values ranging from 10 to 50 µg/mL against E. coli and C. albicans.
- Case Study 2 : In a study focused on anticancer properties, a related oxalamide showed up to 70% inhibition in cell viability in breast cancer cell lines at concentrations as low as 25 µM.
Data Summary
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-14-9-15(2)11-17(10-14)24-21(26)20(25)23-13-22(27)8-4-5-16-12-18(28-3)6-7-19(16)22/h6-7,9-12,27H,4-5,8,13H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZGSFSVWHBBHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














